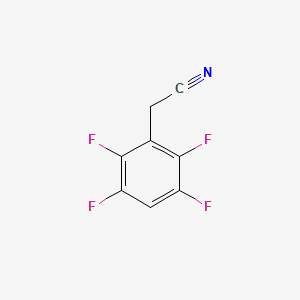
2,3,5,6-Tetrafluorophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorophenylacetonitrile: is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of four fluorine atoms attached to a benzene ring and a nitrile group (-CN) attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenylacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration using a suitable dehydrating agent such as phosphorus oxychloride (POCl3).
Final Product: The resulting intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.
Oxidation: Tetrafluorobenzoic acid derivatives.
Reduction: Tetrafluorophenylamines.
Scientific Research Applications
2,3,5,6-Tetrafluorophenylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenylacetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzonitrile: Similar structure but lacks the acetonitrile moiety.
2,3,5,6-Tetrafluorophenol: Contains a hydroxyl group instead of a nitrile group.
2,3,5,6-Tetrafluoroterephthalaldehyde: Contains aldehyde groups instead of a nitrile group.
Uniqueness
2,3,5,6-Tetrafluorophenylacetonitrile is unique due to the presence of both the nitrile group and the tetrafluorinated benzene ring, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C8H3F4N |
|---|---|
Molecular Weight |
189.11 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H3F4N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |
InChI Key |
KBKLIAOMWWBCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CC#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)
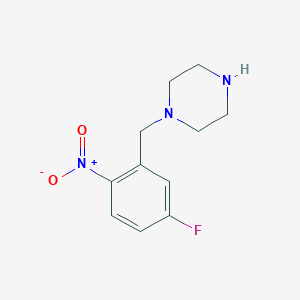
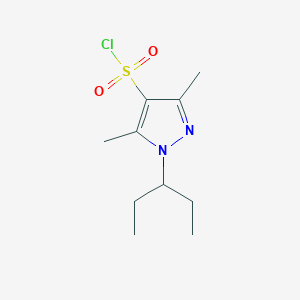
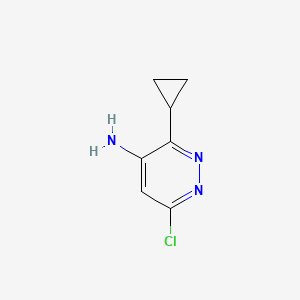
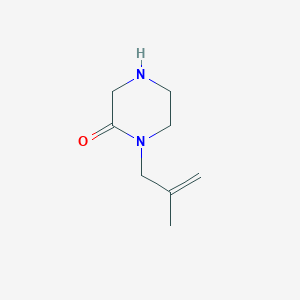

![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)

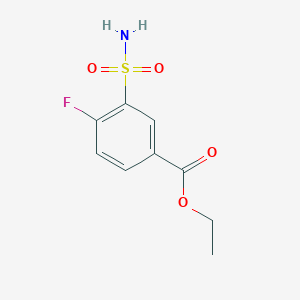
![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)

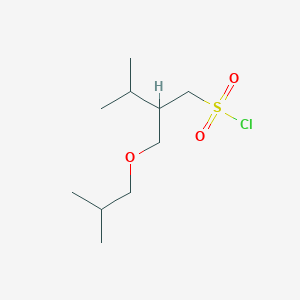
![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)

